molecular formula C15H20BrNO B3988895 N-[1-(4-bromophenyl)ethyl]cyclohexanecarboxamide

N-[1-(4-bromophenyl)ethyl]cyclohexanecarboxamide

Cat. No. B3988895
M. Wt: 310.23 g/mol
InChI Key: LWIDJBPCQANYDT-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)ethyl]cyclohexanecarboxamide, also known as BrEt, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

N-[1-(4-bromophenyl)ethyl]cyclohexanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. This property of this compound makes it a potential candidate for the treatment of various neurological disorders such as anxiety, depression, and pain.

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)ethyl]cyclohexanecarboxamide involves the inhibition of FAAH, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the body and regulate various physiological processes such as pain, appetite, and mood. The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids, which in turn leads to the activation of cannabinoid receptors and the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the body. It has been found to increase the levels of endocannabinoids in the body, which leads to the activation of cannabinoid receptors and the regulation of various physiological processes such as pain, appetite, and mood. This compound has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory disorders such as arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(4-bromophenyl)ethyl]cyclohexanecarboxamide is its potency as an FAAH inhibitor. It has been found to be more potent than other FAAH inhibitors such as URB597 and PF-3845. Another advantage of this compound is its selectivity towards FAAH, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[1-(4-bromophenyl)ethyl]cyclohexanecarboxamide. One of the future directions is the development of more potent and selective FAAH inhibitors based on the structure of this compound. Another future direction is the investigation of the potential applications of this compound in the treatment of various neurological disorders such as anxiety, depression, and pain. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo is another future direction for the research on this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a potent inhibitor of FAAH and has several biochemical and physiological effects in the body. This compound has advantages and limitations for lab experiments, and there are several future directions for the research on this compound. The investigation of the potential applications of this compound in the treatment of various neurological disorders is a promising area of research.

properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO/c1-11(12-7-9-14(16)10-8-12)17-15(18)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIDJBPCQANYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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